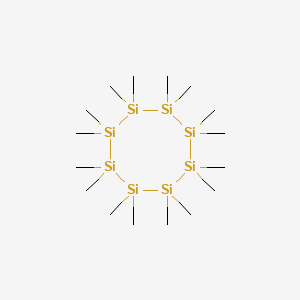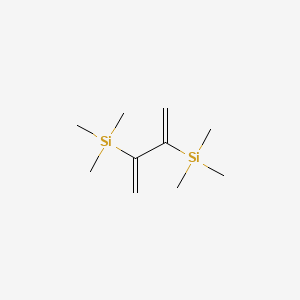
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- is a silicon-containing organic compound with the molecular formula C₁₀H₂₂Si₂ and a molecular weight of 198.4527 g/mol . This compound is characterized by its unique structure, which includes two silicon atoms and multiple methyl groups, making it an interesting subject for research in various fields of chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the use of trimethylsilyl-substituted butadienes, which undergo a series of reactions to form the desired compound . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the silicon-carbon bonds.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- can undergo various chemical reactions, including:
Oxidation: The silicon atoms in the compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: The methyl groups attached to silicon can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce silanes. Substitution reactions can result in a variety of functionalized silicon compounds.
科学的研究の応用
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds and as a model compound for studying silicon-carbon bond formation and reactivity.
Biology: Research into silicon-containing compounds has potential implications for understanding silicon’s role in biological systems.
Medicine: While not directly used in medicine, the study of silicon compounds can contribute to the development of silicon-based drug delivery systems.
Industry: Silicon-containing compounds are used in the production of advanced materials, including polymers and coatings, due to their unique properties.
作用機序
The mechanism by which 2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with carbon, oxygen, and other elements, influencing the compound’s reactivity and stability. The pathways involved in these interactions are complex and depend on the specific chemical environment and conditions.
類似化合物との比較
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: This compound has a similar silicon-containing structure but includes chlorine atoms instead of methyl groups.
Tetramethylsilane: A simpler silicon compound with four methyl groups attached to a single silicon atom.
Uniqueness
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- is unique due to its specific arrangement of silicon and carbon atoms, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial use.
特性
CAS番号 |
22472-36-2 |
|---|---|
分子式 |
C10H22Si2 |
分子量 |
198.45 g/mol |
IUPAC名 |
trimethyl(3-trimethylsilylbuta-1,3-dien-2-yl)silane |
InChI |
InChI=1S/C10H22Si2/c1-9(11(3,4)5)10(2)12(6,7)8/h1-2H2,3-8H3 |
InChIキー |
RJSCYACDEKOHFB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=C)C(=C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
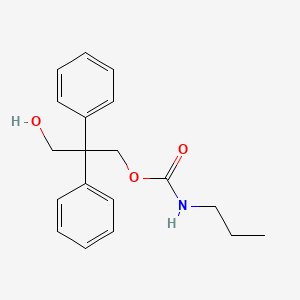


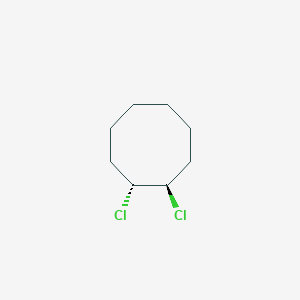
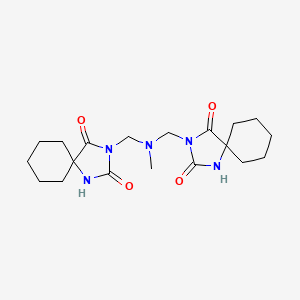
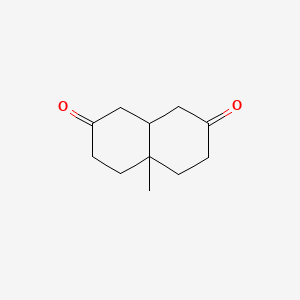
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)

